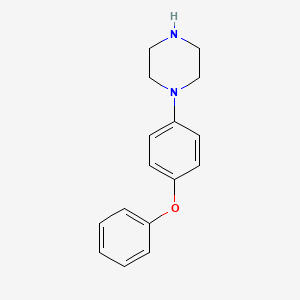

1-(4-Phenoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978407 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62755-61-7 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Target Identification and Mechanistic Elucidation of 1 4 Phenoxyphenyl Piperazine and Its Derivatives

Leukotriene A-4 Hydrolase (LTA4H) Inhibition

Leukotriene A-4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways. patsnap.comiucr.orgubc.ca It exhibits two distinct enzymatic activities: an epoxide hydrolase activity and an aminopeptidase (B13392206) activity. iucr.org While research into specific 1-(4-phenoxyphenyl)piperazine derivatives as LTA4H inhibitors is an area of ongoing investigation, the broader class of LTA4H inhibitors provides a framework for understanding potential mechanisms. One study on pyrrole (B145914) derivatives describes the synthesis of 3-(4-phenoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole as part of a program to develop potent and selective LTA4H inhibitors. researchgate.net

Mechanism of Enzymatic Inhibition

The primary pro-inflammatory function of LTA4H is its epoxide hydrolase activity, which catalyzes the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator that attracts immune cells to sites of inflammation. patsnap.comwikipedia.org LTA4H inhibitors function by blocking this catalytic step. patsnap.com These inhibitors are designed to bind to the active site of the LTA4H enzyme, thereby preventing the conversion of LTA4 to LTB4. scbt.com This disruption of the enzymatic pathway reduces the production of LTB4, which in turn helps to modulate inflammatory responses and regulate immune cell activation. scbt.com Many inhibitors are designed to chelate the zinc atom within the enzyme's active site, a mechanism that has produced some of the most potent inhibitors of the enzyme. researchgate.net

Pathways Modulated by LTA4H Activity

Inhibition of LTA4H significantly modulates inflammatory signaling pathways primarily by reducing the levels of LTB4. patsnap.com LTB4 is a powerful chemoattractant for neutrophils, guiding them to sites of injury or infection. patsnap.comwikipedia.org By decreasing LTB4 synthesis, LTA4H inhibitors effectively diminish the recruitment of neutrophils and other immune cells to inflamed tissues. patsnap.com The LTB4 signaling pathway, when activated, can stimulate extracellular signal-regulated kinase (ERK) and NF-κB, promoting cell proliferation and the upregulation of proinflammatory cytokines. nih.govnih.gov Blockade of this pathway can therefore lead to reduced inflammation and may induce apoptosis in certain cancer cells. nih.gov

Beyond its pro-inflammatory role, LTA4H has a secondary, anti-inflammatory function through its aminopeptidase activity. nih.gov This activity is responsible for the degradation of Proline-Glycine-Proline (PGP), a tripeptide that is also a neutrophil chemoattractant. nih.govpnas.org LTA4H cleaves PGP, thus contributing to the resolution of inflammation. nih.govpnas.org This dual functionality means that non-selective inhibition of both LTA4H activities could inadvertently lead to the accumulation of PGP, potentially counteracting the anti-inflammatory effect of LTB4 reduction. nih.gov Therefore, the development of inhibitors that selectively target the epoxide hydrolase activity while sparing the aminopeptidase function is a key therapeutic strategy. iucr.org

Neurotransmitter Receptor Interactions

Derivatives of the phenylpiperazine class are well-documented for their interactions with various neurotransmitter receptors, playing significant roles in modulating neurological pathways.

Serotonin (B10506) Receptor Binding and Agonism (e.g., 5-HT1A, 5-HT2)

Phenylpiperazine derivatives consistently show a strong affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govbg.ac.rs The affinity is influenced by the substituents on the phenylpiperazine moiety. bg.ac.rsnih.gov For instance, derivatives with a methoxy (B1213986) group in the ortho-position of the phenyl ring often exhibit a marked increase in affinity for the 5-HT1A receptor. bg.ac.rs

Long-chained arylpiperazine-like ligands have been shown to form multiple types of interactions within the 5-HT2A receptor's binding pocket, including hydrogen bonds, salt bridges, and π-π stacking, which are crucial for high-affinity binding. mdpi.com Chronic administration of some 5-HT2A antagonists, like ketanserin, can lead to the downregulation of the receptor. nih.gov

| Compound Derivative | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine derivative with adamantane (B196018) moiety | 5-HT1A | 0.4 consensus.app |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 semanticscholar.org |

| 7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarin derivatives | 5-HT1A | In the nanomolar range nih.gov |

Dopamine (B1211576) Receptor Affinity (e.g., D2, D3)

N-phenylpiperazine analogs are recognized for their ability to bind to dopamine receptors, often with selectivity for the D3 subtype over the D2 subtype. mdpi.comnih.gov This selectivity is significant because the two receptors share substantial amino acid sequence homology. mdpi.com The ability of these compounds to bind selectively is attributed to a bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site, and another part of the molecule interacts with a secondary binding site unique to the D3 receptor. mdpi.com

Research has shown that structural variations on the phenyl ring of the N-phenylpiperazine moiety can lead to a range of affinities and selectivities for D2 and D3 receptors. mdpi.com Several 2-methoxy substituted phenylpiperazine compounds exhibit nanomolar affinity at human D3 receptors with 23- to 51-fold binding selectivity over the D2 receptor subtype. nih.gov

| Compound Class | Receptor Target | Binding Affinity / Selectivity |

|---|---|---|

| 7-[3-(4-Phenyl-1-piperazinyl)propoxy]coumarin derivatives | D2, D3 | Affinity in the nanomolar range, with higher affinity for D2 than D3. nih.gov |

| o-Methoxyphenylpiperazine derivatives with terminal benzamide | D2 | IC50s ranging from 10-7 to 10-8 M. nih.gov |

| N-(2-methoxyphenyl)homopiperazine analogs | D3 | Ki values from 0.7 to 3.9 nM. researchgate.net |

| WC-series 2-methoxy substituted phenylpiperazines | D3 vs D2 | 23- to 51-fold selectivity for D3 over D2. nih.gov |

GABA Receptor Agonism

The piperazine (B1678402) class of compounds has been shown to interact with the main inhibitory system in the brain, the GABAergic system. nih.gov Specifically, various piperazine derivatives act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov This antagonistic action inhibits the GABA-evoked ion current in a concentration-dependent manner. nih.gov By blocking the action of GABA, these compounds can reduce inhibitory inputs on neurons, which may contribute to an increase in the levels of other neurotransmitters. nih.gov The potency of this antagonism is structure-dependent, with chlorophenylpiperazines being among the most potent GABAA receptor antagonists in one study. nih.gov While much of the research points towards antagonism, the potential for agonistic activity within this chemical class continues to be an area of therapeutic interest.

Kinase Inhibition Profiles

The this compound scaffold and its isosteres are present in several clinically significant kinase inhibitors. These compounds primarily function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.

Bruton's Tyrosine Kinase (BTK) Inhibition

Derivatives incorporating a structure related to the this compound moiety have been successfully developed as potent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and survival.

A prominent example is Ibrutinib , a first-in-class, orally administered BTK inhibitor. Its chemical structure is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one. This molecule contains a 4-phenoxyphenyl group attached to a pyrazolopyrimidine core, a bioisostere of the piperazine ring. Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition. researchgate.net This potent and selective inhibition blocks BCR signaling, which is a key driver in various B-cell malignancies. In biochemical assays, Ibrutinib demonstrates high potency against BTK, with an IC50 value of 0.5 nM. researchgate.netresearchgate.netresearchgate.netmdpi.com Its efficacy has led to its approval for treating several B-cell cancers.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Ibrutinib | BTK | 0.5 |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, metabolism, and survival, and it is frequently dysregulated in cancer. While various heterocyclic compounds have been developed as PI3K inhibitors, research literature prominently featuring the specific this compound scaffold for potent PI3K inhibition is not widely documented in available scientific databases. The development of PI3K inhibitors has largely focused on other structural classes, such as quinazoline (B50416) and pyrimidine (B1678525) derivatives.

Src Kinase Inhibition in Cancer Pathways

Src is a non-receptor tyrosine kinase that is overexpressed and activated in many solid tumors, where it plays a key role in signaling pathways that control cell proliferation, invasion, and metastasis. Despite the investigation of numerous scaffolds for Src inhibition, compounds based on the direct this compound framework are not extensively reported as leading Src kinase inhibitors in the reviewed literature. The development of Src inhibitors has often centered on other molecular architectures, such as quinolinecarbonitriles and pyrazolopyrimidines.

Other Enzyme and Target Modulation

Beyond kinase inhibition, derivatives containing the phenylpiperazine core have been investigated for their modulatory effects on other classes of enzymes involved in inflammation and metabolic processes.

Cyclooxygenases (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.

Studies have shown that certain phenylpiperazine derivatives can act as selective COX-2 inhibitors. For instance, a series of 1-((2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and identified as new and selective ligands for the COX-2 enzyme. nih.gov These findings suggest that the phenylpiperazine moiety can be a valuable pharmacophore for the development of anti-inflammatory agents with improved safety profiles. However, specific IC50 values for these particular derivatives were not detailed in the available literature.

Lipase (B570770), α-Glucosidase, and Urease Inhibition

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor that allows it to survive in the acidic environment of the stomach, leading to gastritis, ulcers, and an increased risk of gastric cancer. Piperazine derivatives have been shown to be potent inhibitors of this enzyme. For example, a series of pyridylpiperazine hybrid derivatives demonstrated significantly more potent urease inhibition than the standard inhibitor, thiourea. The most active compounds in these series exhibited IC50 values in the low micromolar range. nih.govnih.gov

| Compound Series | Target Enzyme | IC50 Range (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| Pyridylpiperazine Derivatives (5b, 7e) | Urease | 2.0 - 2.24 | 23.2 ± 11.0 |

| Pyridylpiperazine-based Carbodithioates (5j) | Urease | 5.16 | 23.0 |

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes. N-phenyl piperazine derivatives have been identified for their potential as α-amylase and α-glucosidase inhibitors, suggesting this chemical class could be explored for developing new antidiabetic agents. biomedpharmajournal.org

Lipase Inhibition: Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme reduces fat absorption from the gut, representing a therapeutic approach for obesity management. While various natural and synthetic compounds are being investigated as lipase inhibitors, specific derivatives of this compound have not been prominently highlighted for this activity in the reviewed scientific literature.

Matrix Metalloproteinase-9 (MMP-9) Interactions

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, in particular, is a key enzyme implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. The development of MMP-9 inhibitors is therefore a significant area of research in oncology and inflammatory diseases.

A new generation of cyclic matrix metalloproteinase inhibitors derived from dl-piperazinecarboxylic acid has been described. The design of these inhibitors incorporates a hydroxamic acid as a bidentate chelating agent for the catalytic Zn(2+) ion, a sulfonamide group at the 1N-position of the piperazine ring to occupy the S1' pocket of the enzyme, and diverse functional groups at the 4N-position to optimize potency and absorption.

| Compound | MMP-1 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |

|---|---|---|---|---|

| Inhibitor 20 | 24 | 18 | 1.9 | 1.3 |

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Research into novel antibacterial agents has explored the modification of existing antibiotic scaffolds. A series of N-4 piperazinyl ciprofloxacin (B1669076) derivatives, including urea-tethered ciprofloxacin-chalcone hybrids and thioacetyl-linked ciprofloxacin-pyrimidine hybrids, have been synthesized and evaluated for their antimicrobial activity. Several of these ciprofloxacin hybrids demonstrated inhibitory activity against DNA gyrase. For instance, some hybrids exhibited IC50 values against S. aureus DNA gyrase ranging from 0.231 ± 0.01 to 7.592 ± 0.40 µM, with ciprofloxacin itself having an IC50 of 0.323 ± 0.02 µM.

These findings suggest that the piperazine moiety can be a key structural feature for DNA gyrase inhibition. Although direct studies on this compound derivatives are limited in this context, the potent activity of related piperazine-containing compounds highlights the potential of this scaffold for the development of new DNA gyrase inhibitors.

| Compound Type | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| Ciprofloxacin Hybrids | S. aureus DNA gyrase | 0.231 - 7.592 |

| Ciprofloxacin (Reference) | S. aureus DNA gyrase | 0.323 |

Sodium Channel Interactions

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used in the treatment of various conditions, including epilepsy, cardiac arrhythmias, and pain.

The arylpiperazine scaffold has been identified as a key pharmacophore for sodium channel blockade. The novel arylpiperazine drug RSD992 has been shown to exhibit frequency- and ischemia-selective actions on myocardial sodium currents. Studies have demonstrated that RSD992 reduces the peak sodium current in rat cardiac (rNa(v)1.5) sodium channels more potently than in neuronal (rNa(v)1.2a) sodium channels expressed in Xenopus oocytes. The compound preferentially interacts with the inactive state of the sodium channel, a state that is more prevalent in depolarized, ischemic myocardial cells. This state-dependent interaction is a desirable property for antiarrhythmic drugs, as it targets pathological conditions with minimal effects on normal cardiac tissue.

| Compound | Target | Effect |

|---|---|---|

| RSD992 | Rat cardiac (rNa(v)1.5) sodium channels | Reduced peak sodium current |

| RSD992 | Neuronal (rNa(v)1.2a) sodium channels | Less potent reduction of peak sodium current |

Tubulin Binding

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Tubulin is a major target for anticancer drugs, as its inhibition disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.

A series of novel arylamide derivatives containing a piperazine moiety have been designed and synthesized as tubulin polymerization inhibitors. One of the most potent compounds, 16f (also named MY-1121), which incorporates a 1-(4-chlorophenyl)piperazine (B178656) group, exhibited significant antiproliferative activities against a panel of human cancer cells. This compound displayed IC50 values in the nanomolar range against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and SMMC-7721 (liver cancer).

Further mechanistic studies revealed that compound 16f binds to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The potent anticancer activities of these arylamide derivatives highlight the potential of the 1-arylpiperazine scaffold in the development of new tubulin-targeting agents.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 16f (MY-1121) | MGC-803 | 0.092 |

| HCT-116 | 0.098 | |

| SMMC-7721 | 0.088 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Features of the Piperazine (B1678402) Scaffold

The piperazine ring and its substituents are crucial determinants of the pharmacological profile of 1-(4-phenoxyphenyl)piperazine derivatives. Both the conformation of the piperazine ring and the nature of the phenoxyphenyl group play pivotal roles in receptor recognition and binding affinity. Arylpiperazines are recognized as a "privileged scaffold" due to their modular nature, which allows for systematic modifications to achieve desired potency and selectivity at various molecular targets, particularly G protein-coupled receptors (GPCRs) in the central nervous system nih.gov.

The piperazine ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. This conformational preference is critical for the spatial orientation of the substituents at the N1 and N4 positions, which in turn dictates how the molecule interacts with the binding pocket of a receptor nih.gov. For 1-arylpiperazines, the axial conformation is often preferred, and this orientation can be further stabilized by intramolecular hydrogen bonding, especially in the presence of suitable functional groups nih.gov.

The specific conformation of the piperazine ring in this compound derivatives influences the presentation of the pharmacophoric elements to the receptor. The distance and geometric arrangement between the basic nitrogen of the piperazine ring and the aromatic phenoxyphenyl moiety are critical for establishing key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the receptor's binding site nih.gov. Molecular modeling studies on related arylpiperazine compounds have demonstrated that the piperazine core acts as a scaffold to correctly position the terminal aromatic groups for optimal receptor engagement nih.gov.

The 4-phenoxyphenyl group is a key structural feature that significantly influences the biological activity of this class of compounds. This bulky, lipophilic moiety often occupies a hydrophobic pocket within the receptor, contributing substantially to the binding affinity ijrrjournal.com. The ether linkage provides a degree of rotational flexibility, allowing the terminal phenyl ring to adopt an optimal orientation for interaction with the receptor.

In various series of arylpiperazine derivatives, the nature of the aryl group at the N1 position has a profound impact on receptor affinity and selectivity. For instance, in a series of CCR8 agonists based on a phenoxybenzylpiperazine scaffold, modifications to the phenyl rings were found to be poorly tolerated, indicating the critical role of this moiety in receptor binding nih.gov. The phenoxyphenyl group in this compound is thought to engage in crucial π-π stacking and hydrophobic interactions within the receptor's active site.

Impact of Substituent Position and Electronic Properties on Biological Activity

The introduction of substituents onto the aromatic rings of the this compound scaffold allows for the fine-tuning of its pharmacological properties. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can dramatically alter receptor affinity, selectivity, and functional activity.

Systematic substitution on the aromatic rings is a common strategy to probe the topology of the receptor binding site and optimize ligand interactions. Studies on related arylpiperazine series have shown that the position of substituents on the phenyl ring is critical for activity. For example, in a series of 4-phenylpiperidine and 4-phenylpiperazine derivatives, the position of substituents on the phenyl ring significantly influenced their affinity for the D2 receptor nih.gov.

While specific positional scanning data for this compound is not extensively available in the public domain, general principles from related arylpiperazine research can be applied. For instance, substitution at the ortho-, meta-, or para-positions of the terminal phenyl ring of the phenoxyphenyl moiety would be expected to alter the molecule's interaction with different regions of the receptor binding pocket, potentially enhancing or diminishing affinity and selectivity.

Table 1: Hypothetical Impact of Substituent Position on the Terminal Phenyl Ring of this compound on Receptor Affinity

| Substituent Position | Potential Interaction with Receptor Binding Site | Expected Impact on Affinity |

| Ortho | May introduce steric hindrance or engage in specific hydrophobic interactions. | Can either decrease or increase affinity depending on the size of the substituent and the topology of the binding pocket. |

| Meta | Can influence the electronic properties of the ring and interact with different residues compared to ortho or para positions. | Variable effects; can be beneficial for optimizing selectivity between receptor subtypes. |

| Para | Often extends into a deeper part of the binding pocket, allowing for interactions with distal residues. | Frequently a favorable position for substitution to enhance affinity, especially with lipophilic groups. |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound is limited.

The electronic properties of substituents, whether they are electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -CF3), can modulate the pKa of the basic nitrogen in the piperazine ring and influence the electronic distribution of the aromatic system. These changes can affect the strength of interactions with receptor residues, such as hydrogen bonding and cation-π interactions nih.gov.

Steric bulk is another critical factor. The size and shape of substituents can dictate whether a molecule can fit into a specific receptor's binding pocket. Larger substituents may be favored if they can occupy a large hydrophobic pocket, but they can also lead to steric clashes that reduce affinity. The interplay between electronic and steric effects is crucial for achieving selectivity between different receptor subtypes, which often have subtle differences in the size and amino acid composition of their binding sites researchgate.net. For example, in a study of dopamine (B1211576) D4 receptor-selective compounds, the structure-activity relationships revealed that specific ligand-receptor interactions control efficacy nih.gov.

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of this compound derivatives with improved potency and selectivity involves a multi-faceted approach that integrates SAR data with computational modeling. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the phenoxyphenyl moiety with other bicyclic or extended aromatic systems can lead to novel interactions with the receptor and improved properties. Similarly, bioisosteric replacement of the ether linkage or substituents on the aromatic rings can fine-tune the electronic and steric profile of the molecule.

Conformational Constraint: Introducing rigidity into the molecule, for instance, by cyclizing a portion of the structure, can lock it into a bioactive conformation. This can lead to an increase in affinity and selectivity by reducing the entropic penalty of binding nih.gov.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target receptor is known, computational docking studies can be employed to predict how different analogs of this compound will bind. This allows for the design of molecules with optimized interactions with key residues in the binding site nih.govnih.gov.

Pharmacophore Modeling: In the absence of a receptor structure, a pharmacophore model can be developed based on a set of known active ligands. This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to design new molecules that fit the model nih.gov.

Table 2: Strategies for Rational Design of this compound Analogs

| Design Strategy | Rationale | Potential Outcome |

| Modification of the Terminal Phenyl Ring | Explore interactions in the distal hydrophobic pocket of the receptor. | Enhanced potency and selectivity. |

| Alteration of the Ether Linkage | Modulate flexibility and electronic properties. | Improved pharmacokinetic profile and receptor affinity. |

| Substitution on the Piperazine Ring | Introduce additional points of interaction or constrain the conformation. | Increased affinity and potential for subtype selectivity. |

| Computational Docking and Modeling | Visualize and predict ligand-receptor interactions. | Design of novel analogs with higher predicted affinity and selectivity. |

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop drug candidates with superior therapeutic profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.gov These approaches are particularly valuable for navigating intellectual property landscapes, overcoming ADMET (absorption, distribution, metabolism, excretion, and toxicity) liabilities, or discovering new biological activities. uniroma1.it

Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that may exhibit similar biological activity. nih.gov This technique is widely used to fine-tune the steric, electronic, and solubility properties of a lead compound.

For the this compound scaffold, bioisosteric replacements can be considered for several parts of the molecule:

Ether Linkage: The ether oxygen in the diaryl ether linkage can be replaced with other divalent groups such as a thioether (-S-), methylene (-CH2-), or an amide (-NHCO-) to alter the conformational flexibility and electronic properties of the molecule.

Piperazine Ring: The piperazine ring is a common feature in many CNS-active drugs. However, it can be a site of metabolism. Bioisosteric replacements for the piperazine ring are often explored to modulate basicity (pKa), improve selectivity, and alter pharmacokinetic properties.

The following table illustrates potential bioisosteric replacements for the phenol moiety within the this compound scaffold, based on common strategies in drug design.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Phenol | 2-Pyridone | Mimics hydrogen bond donor/acceptor properties, potentially improves metabolic stability. researchgate.net |

| Phenol | Benzimidazolone | Can act as a phenol mimic, offering different interaction points and physicochemical properties. nih.gov |

| Phenol | Indole (e.g., 5-hydroxyindole) | Retains aromatic character and hydrogen bonding capacity, common in serotonin (B10506) receptor ligands. nih.gov |

| Phenol | 2-Aminothiazole | Can exhibit bioisosterism with phenols, providing a different chemical scaffold with potentially improved properties. researchgate.net |

Lead Optimization through Combinatorial and Parallel Synthesis

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to generate a preclinical candidate. Combinatorial and parallel synthesis techniques are instrumental in this phase, as they allow for the rapid synthesis of large, focused libraries of analogs, enabling a thorough exploration of the SAR. researchgate.net

For scaffolds like this compound, these high-throughput synthesis methods facilitate systematic modifications at multiple points of the molecule. Key areas for derivatization include:

Substitutions on the Terminal Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the terminal phenyl ring to probe interactions with hydrophobic pockets and specific residues in the target's binding site.

Modifications of the Piperazine Nitrogen: The unsubstituted nitrogen of the piperazine ring (N-4) is a key point for diversification. It can be acylated, alkylated, or arylated to introduce a wide range of functionalities, significantly impacting the compound's pharmacological profile.

Alterations to the Phenoxyphenyl Core: Introducing substituents on the central phenyl ring to modulate electronic properties and steric bulk.

An example of lead optimization on a related scaffold can be seen in the development of selective kappa opioid receptor antagonists. A library of compounds was synthesized based on a core scaffold that included a 4-(3-hydroxyphenyl)piperazine moiety and a 4-phenoxybenzamide group. Parallel synthesis was employed to create a series of analogs by varying the substituents on the phenoxybenzamide portion.

The table below presents SAR data from a study on these related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine derivatives, showcasing how systematic modifications impact receptor binding affinity and functional activity.

| Compound | R1 (Phenoxy Ring Position) | R2 (Phenoxy Ring Position) | KOR Antagonist Ke (nM) | MOR Antagonist Ke (nM) | DOR Antagonist Ke (nM) |

| 11a | H | H | 1.1 ± 0.2 | 160 ± 30 | >10,000 |

| 11b | 2-F | H | 1.1 ± 0.2 | 160 ± 10 | >10,000 |

| 11c | 3-F | H | 1.0 ± 0.1 | 180 ± 20 | >10,000 |

| 11d | 4-F | H | 0.70 ± 0.09 | 100 ± 10 | >10,000 |

| 11e | 2-Cl | H | 1.7 ± 0.3 | 250 ± 60 | >10,000 |

| 11f | 3-Cl | H | 1.1 ± 0.1 | 240 ± 30 | >10,000 |

| 11g | 4-Cl | H | 0.82 ± 0.08 | 130 ± 20 | >10,000 |

| 11h | 3,4-diCl | H | 0.73 ± 0.09 | 200 ± 20 | >10,000 |

| 11i | 4-CH3 | H | 1.3 ± 0.2 | 140 ± 10 | >10,000 |

| 11j | 4-OCH3 | H | 1.4 ± 0.2 | 160 ± 10 | >10,000 |

Data adapted from a study on related kappa opioid receptor antagonists to illustrate lead optimization principles.

This systematic approach, enabled by parallel synthesis, allowed researchers to quickly establish that small, electron-withdrawing groups (like fluorine and chlorine) at the 4-position of the phenoxy ring were well-tolerated and even slightly beneficial for kappa opioid receptor (KOR) affinity, while maintaining high selectivity over mu (MOR) and delta (DOR) opioid receptors. This type of detailed SAR analysis is crucial for guiding the design of more potent and selective drug candidates.

Preclinical Biological Evaluation in Research Models

In Vitro Pharmacological Investigations

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound. For 1-(4-phenoxyphenyl)piperazine, these investigations have spanned target engagement, receptor interaction, enzyme inhibition, and cytotoxic and antimicrobial activities.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays offer a biologically relevant context to study the effects of compounds on cellular functions. nuvisan.com Derivatives of this compound have been evaluated for their ability to engage specific cellular targets and modulate signaling pathways. For instance, a study on a related piperazine (B1678402) derivative, 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine, demonstrated its capacity to inhibit the activity of the p53 tumor suppressor protein. nih.gov In mouse embryonic fibroblasts, this compound significantly reduced the mRNA and protein levels of p53 downstream genes like MDM2 and p21, indicating direct engagement with the p53 signaling pathway. nih.gov Such assays are crucial for understanding how these compounds exert their effects at a cellular level.

Functional Assays for Receptor Agonism/Antagonism

Functional assays are employed to determine whether a compound acts as an agonist, stimulating a receptor's activity, or an antagonist, blocking it. The this compound scaffold is a component of molecules that have been investigated for their interaction with various receptors. For example, derivatives have been assessed for their activity at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net A series of 1-(pyrimidin-2-yl)piperazine derivatives, which share the core piperazine structure, were evaluated in receptor binding assays and showed potential as atypical antipsychotic agents by interacting with sigma binding sites. nih.gov Another study on a piperazine-based compound, identified as a sigma receptor 1 (S1R) ligand, revealed its role as an S1R agonist through functional assays. nih.gov

Enzyme Activity Inhibition Assays

The inhibitory effect of this compound derivatives on various enzymes has been a subject of investigation. These assays are critical in identifying potential therapeutic agents that target specific enzymatic pathways. For instance, certain pyrazole-containing piperazine derivatives have been evaluated for their inhibitory potential against the PI3Kγ enzyme. researchgate.net While specific data on this compound is limited in this direct context, the broader class of piperazine-containing molecules has shown promise as enzyme inhibitors.

Cytotoxicity and Antiproliferative Assays on Human Cancer Cell Lines (e.g., Huh7, HCT116, MCF7)

The cytotoxic and antiproliferative properties of compounds containing the this compound moiety have been tested against several human cancer cell lines. These assays are pivotal in the early stages of anticancer drug discovery.

HCT116 (Colon Cancer): Some pyrazole (B372694) derivatives incorporating a piperazine structure have demonstrated antiproliferative activity against the HCT116 colon cancer cell line. researchgate.net Similarly, certain benzenesulfonylguanidine derivatives have shown a selective cytotoxic effect against HCT-116 cells. mdpi.com

MCF7 (Breast Cancer): The MCF7 breast cancer cell line has also been a target for piperazine-containing compounds. Studies have revealed that certain pyrimidine (B1678525) thione derivatives can induce cytotoxicity in MCF-7 cells. researchgate.net Additionally, some benzenesulfonylguanidine derivatives displayed selective cytotoxicity against MCF-7 cells. mdpi.com

Huh7 (Liver Cancer): While specific data on this compound against Huh7 cells is not readily available, the broader class of piperazine derivatives has been evaluated against various cancer cell lines, suggesting a potential for investigation against liver cancer cells as well.

Interactive Table of Cytotoxic Activity of Related Piperazine Derivatives

| Compound Type | Cell Line | Activity | Reference |

| Pyrimidinethione Derivative | HCT116 | Cytotoxic | researchgate.net |

| Pyrimidinethione Derivative | MCF7 | Cytotoxic | researchgate.net |

| Benzenesulfonylguanidine Derivative | HCT-116 | Selectively Cytotoxic | mdpi.com |

| Benzenesulfonylguanidine Derivative | MCF-7 | Selectively Cytotoxic | mdpi.com |

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal, antimycobacterial)

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govijbpas.com Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.

Antibacterial Activity: A range of N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Some novel piperazine derivatives have shown potent bactericidal activities against strains like MRSA and Shigella flexineri. ijcmas.com

Antifungal Activity: While many synthesized piperazine compounds show strong antibacterial effects, their antifungal activity against species like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger has been reported to be less potent in some studies. nih.gov

Antimycobacterial Activity: Bisbenzamidines, which include piperazine-linked derivatives, have shown a broad range of activities against various microbes, including mycobacteria. nih.gov

Interactive Table of Antimicrobial Activity of Piperazine Derivatives

| Organism Type | Species | Activity | Reference |

| Gram-positive Bacteria | Staphylococcus aureus | Significant | nih.gov |

| Gram-negative Bacteria | Escherichia coli | Significant | nih.gov |

| Gram-negative Bacteria | Pseudomonas aeruginosa | Significant | nih.gov |

| Fungi | Aspergillus species | Less Active | nih.gov |

| Mycobacteria | Various | Active | nih.gov |

In Vivo Animal Model Efficacy Studies

Following promising in vitro results, the efficacy of compounds is tested in living organisms. While specific in vivo efficacy studies for this compound are not extensively detailed in the provided search results, related piperazine-containing compounds have been evaluated in animal models for various conditions. For instance, the in vivo metabolism of a similar compound, 1-(4-methoxyphenyl)piperazine (B173029), was studied in rats to understand its biotransformation. nih.gov Furthermore, novel piperazine-based drugs have been tested in animal models of Alzheimer's disease, where they demonstrated the ability to ameliorate both amyloid and Tau pathology and preserve memory. nih.gov In the context of cancer research, a lead benzofuran (B130515) piperazine derivative showed good anti-cancer efficacy in a mouse xenograft model with MDA-MB-231 human breast cancer cells. nih.gov Additionally, piperazine-linked bisbenzamidines have shown efficacy against Pneumocystis pneumonia in mouse models. nih.govresearchgate.net These studies underscore the therapeutic potential of the broader piperazine class in various disease models.

Assessment of Anticonvulsant Efficacy in Rodent Models

The anticonvulsant properties of various derivatives of this compound have been evaluated in established rodent models of epilepsy, such as the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scPTZ) seizure test, and the 6-Hz psychomotor seizure test. These models are instrumental in identifying compounds with the potential to manage different types of seizures.

In a study evaluating a series of 1,4-disubstituted piperazine derivatives, anticonvulsant activity was assessed in the MES and scMet (subcutaneous pentylenetetrazole seizure threshold) assays. mdpi.com While some compounds showed moderate effectiveness, this was often accompanied by neurotoxicity. mdpi.com However, one derivative, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated promising activity in the 6-Hz seizure test, providing 100% protection at a dose of 100 mg/kg after 0.5 hours without observable neurotoxic effects. mdpi.comchemeurope.com

Another study focused on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which incorporated a 1-(4-phenylpiperazin-1-yl) moiety. nih.gov Several of these hybrid molecules exhibited a broad spectrum of activity in the MES, scPTZ, and 6-Hz models. nih.gov Notably, one compound demonstrated significant protection with ED50 values of 88.4 mg/kg in the MES test, 59.9 mg/kg in the scPTZ test, and 21.0 mg/kg in the 6-Hz test, alongside a favorable safety profile. nih.gov

Further research on 1,2,4-triazole-3-thione-based compounds, which included a 1-phenylpiperazine (B188723) moiety, also identified derivatives with significant anticonvulsant activity in the MES model. iiab.me These active compounds were characterized by a rapid onset and long duration of action. iiab.me

The table below summarizes the anticonvulsant activity of selected piperazine derivatives in various rodent models.

| Compound/Derivative | Seizure Model | Efficacy (ED50 or % Protection) | Reference |

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz Seizure Test | 100% protection at 100 mg/kg | mdpi.comchemeurope.com |

| Hybrid Compound 11 (from dioxopyrrolidinyl-propanamides) | MES Test | ED50 = 88.4 mg/kg | nih.gov |

| Hybrid Compound 11 (from dioxopyrrolidinyl-propanamides) | scPTZ Test | ED50 = 59.9 mg/kg | nih.gov |

| Hybrid Compound 11 (from dioxopyrrolidinyl-propanamides) | 6-Hz Seizure Test | ED50 = 21.0 mg/kg | nih.gov |

| 1,2,4-triazole-3-thione derivatives with 1-phenylpiperazine | MES Test | Various levels of anticonvulsant activity | iiab.me |

Evaluation of Analgesic and Antinociceptive Effects

The potential of this compound derivatives as analgesic and antinociceptive agents has been investigated in various preclinical pain models. These models, including the formalin test, hot plate test, and acetic acid-induced writhing test, help to elucidate the peripheral and central mechanisms of pain relief.

A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant antinociceptive and anti-inflammatory effects. nih.gov In the formalin test, LQFM-008 reduced licking time in both the neurogenic and inflammatory phases. nih.gov The compound also increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov

Another investigation into thiazole-piperazine derivatives revealed that several compounds significantly prolonged reaction times in the tail-clip and hot-plate tests, indicating centrally mediated antinociceptive activity. nih.gov These compounds also reduced the number of writhing behaviors in the acetic acid-induced writhing test, suggesting peripheral analgesic effects as well. nih.gov

Research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which were coupled with 4-arylpiperazines, identified compounds with both anticonvulsant and antinociceptive properties. researchgate.net The most active compounds were investigated in the formalin model of tonic pain, where they demonstrated significant analgesic activity, particularly in the second (inflammatory) phase. researchgate.net

The table below presents the findings on the analgesic and antinociceptive effects of selected piperazine derivatives.

| Compound/Derivative | Pain Model | Observed Effect | Reference |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin Test | Reduced licking time in both phases | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Tail Flick and Hot Plate Tests | Increased latency to thermal stimulus | nih.gov |

| Thiazole-piperazine derivatives | Tail-Clip and Hot-Plate Tests | Prolonged reaction times | nih.gov |

| Thiazole-piperazine derivatives | Acetic Acid-Induced Writhing Test | Reduced number of writhing behaviors | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Formalin Test | Significant analgesic activity in the inflammatory phase | researchgate.net |

Investigation of Antitumor Efficacy in Animal Tumor Models

For instance, a novel derivative of bis(2,6-dioxopiperazine), MST-16, has shown considerable therapeutic activity against various murine tumors, including P388 leukemia, B16 melanoma, and colon 26 adenocarcinoma. cloudfront.net This compound demonstrated marked life-prolonging effects in tumor-bearing mice. cloudfront.net

More recently, benzofuran piperazine derivatives have been synthesized and evaluated as potential anticancer agents. mdpi.com In vivo studies with a lead compound in a MDA-MB-231 xenograft model in mice showed good anti-cancer efficacy and that the compound was well-tolerated. mdpi.com

These studies highlight the potential of the piperazine moiety as a pharmacophore in the design of new anticancer agents. The phenoxyphenyl group is also present in various compounds with biological activities. The combination of these two moieties in this compound suggests that it could be a candidate for future investigation in preclinical cancer models. However, at present, there is a lack of published in vivo data to substantiate its specific antitumor efficacy.

Anthelmintic Efficacy in Parasitic Models

The piperazine core is well-established in the field of anthelmintic drugs, with piperazine citrate (B86180) being a widely used medication. nih.gov However, specific preclinical studies evaluating the anthelmintic efficacy of this compound in parasitic models are not extensively documented in the available literature.

General studies on newer piperazine derivatives have shown moderate to good anthelmintic activity against species like Phaeritima posthuma (earthworm), which is a common model for preliminary screening. nih.gov The mechanism of action of piperazine as an anthelmintic generally involves causing paralysis of the parasites, which allows the host to expel them. researchgate.net

While the foundational piperazine structure has a known history of anthelmintic use, the specific contribution of the 4-phenoxyphenyl substituent to this activity has not been clearly elucidated in dedicated preclinical models. Therefore, while it can be hypothesized that this compound may possess anthelmintic properties, there is a need for direct experimental evidence from in vivo or in vitro parasitic models to confirm and quantify such activity.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 1-(4-phenoxyphenyl)piperazine, to the active site of a target protein.

Molecular docking simulations are instrumental in estimating the binding affinity between a ligand and its protein target, often expressed as a scoring function value, such as kcal/mol. This score provides a prediction of the strength of the interaction. For instance, in a study involving piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the carbonic anhydrase IX (CAIX) protein, docking studies revealed a range of binding affinities. One derivative, SA7, exhibited the strongest binding affinity at -8.61 kcal/mol, while another, SA1, showed the lowest affinity at -7.39 kcal/mol nih.gov. These computational predictions are crucial for prioritizing compounds for further experimental testing. nih.govmdpi.com

Similarly, docking analyses of antipsychotic drugs, which often feature a piperazine (B1678402) core, against various protein kinases have shown a wide range of binding affinities, with scores from -5.2 kcal/mol to -9.1 kcal/mol, indicating that these compounds may interact with multiple targets. scitechnol.com Another study on dopaminergic ligands containing a piperazine moiety identified a lead compound with an affinity (Ki) of 54 nM for the D2 dopamine (B1211576) receptor. nih.gov These examples underscore the power of docking to quantitatively rank potential drug candidates based on their predicted binding strength to a biological target. nih.govscitechnol.comnih.gov

| Compound Series | Target Protein | Top Binding Affinity (kcal/mol) | Lowest Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1,8-Naphthalimide-Arylsulfonyl Piperazines | Carbonic Anhydrase IX (CAIX) | -8.61 | -7.39 |

| Antipsychotic Drugs (Piperazine Core) | Protein Kinases | -9.1 | -5.2 |

Beyond predicting binding affinity, molecular docking provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for molecular recognition and binding specificity.

For example, docking studies of piperazine-containing compounds against the CAIX protein identified several key amino acid residues involved in binding, such as Asn66, Gln92, and Thr200, with which the ligands formed two to five hydrogen bonds. nih.gov In other systems, analyses have revealed pi-pi interactions with residues like Phe53 and aromatic hydrogen bonds with Val314. biorxiv.org A particularly noteworthy interaction was observed in a study where the nitrogen atom of a piperazine ring favorably interacted with a catalytic zinc atom within the farnesyltransferase (FTase) enzyme, significantly enhancing the compound's activity. nih.gov The ability to visualize these specific interactions at the active site allows medicinal chemists to rationally modify a compound's structure to improve its binding and, consequently, its biological effect.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the ligand-receptor complex and its behavior within a simulated biological environment, providing a more realistic understanding of the interaction.

A key application of MD simulations is to evaluate the stability of the binding pose predicted by docking. By simulating the complex for periods typically ranging up to 100 nanoseconds or more, researchers can observe whether the ligand remains securely bound within the active site. nih.govpolyu.edu.hk A common metric for this analysis is the Root Mean Square Deviation (RMSD), which measures the average change in the displacement of atoms for the ligand and protein over the course of the simulation.

In simulations of piperazine derivatives bound to the CAIX protein, the ligand-protein complexes were found to achieve substantial stability throughout a 100 ns simulation. polyu.edu.hk The RMSD values for the ligands were observed to be relatively low, indicating that they maintained their structural integrity and binding conformation within the protein's active site. polyu.edu.hk Such simulations confirm that the computationally predicted binding mode is likely to be stable under physiological conditions. nih.govresearchgate.net

| Compound Series | Simulation Length | Key Metric | Observation |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimides | 100 ns | RMSD | Complexes achieved substantial stability. |

| Phenyl-piperazine scaffolds | 3 µs | Key Interactions | ATP remains bound with key interactions sustained. |

MD simulations place the ligand-receptor complex within a simulated environment, typically a box of water molecules and ions, to mimic the conditions of the human body. nih.gov This allows for the observation of the dynamic interplay between the complex and its surroundings. These simulations can reveal how the protein's conformation might change upon ligand binding and how flexible different parts of the protein are, which can be analyzed using Root Mean Square Fluctuation (RMSF). polyu.edu.hk

Extended MD simulations, sometimes lasting for microseconds, have been used to study phenyl-piperazine pharmacophores targeting the eIF4A1 protein. nih.govresearchgate.net These long-timescale simulations confirmed that the ligand remained stably in the binding site and that key interactions were sustained throughout the simulation. nih.gov By exploring the dynamic behavior of these systems, researchers can gain a deeper understanding of the mechanisms of drug action and resistance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. youtube.com

For classes of compounds like phenylpiperazines, QSAR models have been successfully developed. In one study, the effects of mono-substituted 4-phenylpiperazines on the dopaminergic system were modeled. nih.gov The structure-activity relationship revealed that the position and physicochemical character of substituents on the aromatic ring were critical for the biological response. nih.gov By using descriptors in a partial least square (PLS) regression model, researchers were able to establish a comprehensive understanding of the biological response based on the compounds' structural properties. nih.gov Similarly, QSAR models for phenoxyphenyl-methanamine compounds have been developed using substituent values and parameters describing substituent size, yielding intuitive relationships for biological activities with R² values as high as 0.73. nih.gov These models serve as powerful predictive tools, accelerating the drug discovery process by focusing synthetic efforts on compounds with the highest predicted activity.

Virtual Screening and Library Design for Novel Ligands

The this compound scaffold serves as a valuable starting point for virtual screening and the design of chemical libraries to discover novel ligands. nih.gov Virtual screening involves the computational filtering of large chemical databases to identify molecules that are likely to bind to a specific biological target. u-strasbg.fr

The process often begins with a known active compound or a pharmacophore model derived from it. For instance, scaffold hopping techniques can be employed to find new core structures that maintain the key pharmacophoric features of an active molecule. mdpi.com This approach allows for the exploration of diverse chemical spaces to identify novel and potent ligands. mdpi.com

Furthermore, the piperazine scaffold itself is a "privileged" structure in medicinal chemistry, known for its favorable properties and its presence in numerous approved drugs. nih.govmdpi.com This makes it an attractive core for the design of diverse chemical libraries. By utilizing combinatorial chemistry principles in silico, vast libraries of virtual compounds based on the this compound core can be generated and screened against various biological targets. This approach accelerates the identification of promising hit compounds for further experimental validation.

In Silico ADME Prediction (focused on theoretical properties relevant for research and design)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug design, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. researchgate.net For derivatives of this compound, various computational tools are employed to predict their drug-likeness and ADME properties.

Studies on related structures have demonstrated the utility of these predictions. For example, in silico ADMET (ADME and Toxicity) predictions for thiazole-Schiff base analogs containing a 4-phenoxyphenyl moiety showed that most synthesized compounds adhered to Lipinski's rule of five and Veber's rule, suggesting good oral bioavailability. nih.gov Similarly, for a series of piperazine derivatives, in silico ADME analysis identified compounds with high absorption potential and adherence to key drug-likeness criteria. mdpi.com

These predictive models assess various parameters, including lipophilicity (LogP), aqueous solubility (LogS), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA). researchgate.net The "BOILED-Egg" model is a graphical tool used to intuitively classify compounds based on their predicted gastrointestinal absorption and blood-brain barrier permeability. nih.gov Such in silico evaluations are crucial for prioritizing compounds for synthesis and further experimental testing, thereby optimizing the drug discovery process. nih.gov

Interactive Data Table: Predicted ADME Properties of a Representative this compound Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | 254.33 g/mol | Within Lipinski's rule (< 500) |

| LogP | 3.1 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule (≤ 10) |

| Polar Surface Area (PSA) | 28.2 Ų | Indicates good cell membrane permeability |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier |

Future Research Trajectories and Academic Prospects

Exploration of Novel Therapeutic Indications Based on Identified Mechanisms

The N-arylpiperazine moiety is a well-established pharmacophore known to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system. mdpi.com However, the therapeutic potential of the 1-(4-phenoxyphenyl)piperazine scaffold is likely much broader. Future research will focus on elucidating its precise mechanisms of action to identify and validate novel therapeutic applications.

One promising area of investigation is oncology. Arylpiperazine derivatives have demonstrated the ability to interact with molecular targets implicated in cancer pathogenesis and exhibit cytotoxic effects against various tumor cell lines, including melanoma and breast cancer. mdpi.comnih.gov For instance, derivatives of the related 4-(4-hydroxyphenyl)piperazine have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis and a target for melanoma. nih.gov Similarly, research into neurodegenerative diseases offers significant opportunities. Recent studies have identified piperazine (B1678402) derivatives as potential therapeutic agents for Alzheimer's disease by acting as agonists of the TRPC6 ion channel, which plays a role in regulating the stability of dendritic spines. nih.govnih.govsigmaaldrich.com Given that phenylpiperazines also show affinity for neuroblastoma cells, this scaffold could be developed for both therapeutic and diagnostic purposes in neuro-oncology. nih.gov

Future exploration could involve screening this compound derivatives against a panel of targets implicated in these diseases.

Table 1: Potential Therapeutic Indications for this compound Derivatives

| Therapeutic Area | Potential Target(s) | Rationale |

|---|---|---|

| Oncology | Tyrosinase, Carbonic Anhydrase IX, Topoisomerase-II | Arylpiperazines have shown anti-proliferative activity and the ability to target enzymes overexpressed in cancers. mdpi.comnih.govmdpi.com |

| Neurodegenerative Diseases | TRPC6 channels, Sigma-1 Receptor (S1R), Dopamine (B1211576)/Serotonin (B10506) Receptors | Piperazine derivatives have demonstrated neuroprotective effects and high affinity for CNS receptors involved in Alzheimer's and Parkinson's disease. nih.govnih.govnih.gov |

| Infectious Diseases | Microbial Enzymes (e.g., Falcipain-2) | The piperazine scaffold is a component of various antimicrobial agents and can be modified to target pathogens, including multidrug-resistant strains. nih.govmdpi.com |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of N-arylpiperazines is well-established, with primary methods including palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr). mdpi.com Another common approach involves constructing the piperazine ring from a suitable aniline (B41778) and diethanolamine (B148213). core.ac.uk While effective, these methods can have limitations for creating large, diverse libraries of complex molecules needed for modern drug discovery.

Future research will focus on adopting more advanced and efficient synthetic strategies. These include:

C-H Functionalization: Recent breakthroughs allow for the direct modification of the carbon-hydrogen bonds on the piperazine ring. This enables the creation of structural diversity that was previously difficult to achieve, as approximately 80% of existing piperazine drugs are substituted only at the nitrogen positions. mdpi.com

Flow Chemistry: Transitioning synthesis from batch to continuous flow conditions offers improved safety, scalability, and efficiency. Photoredox synthesis of C-H functionalized piperazines has already been successfully adapted to flow systems. mdpi.com

Polymer-Assisted Synthesis: This technique facilitates the rapid parallel synthesis of compound libraries by simplifying purification steps. It has been effectively used to prepare series of N-arylpiperazines for screening. researchgate.net

These advanced methodologies will enable the construction of sophisticated derivatives of this compound, incorporating greater structural complexity and conformational restriction to fine-tune their interaction with biological targets. semanticscholar.org

Integration of Multi-Omics Data in Mechanism of Action Studies

To fully understand the biological impact of this compound and its derivatives, future studies must move beyond single-target assays. The integration of multiple "omics" technologies—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—provides a systems-biology perspective on a drug's mechanism of action. metwarebio.comspringernature.com

By treating cells or model organisms with a compound and subsequently analyzing changes across the proteome and metabolome, researchers can:

Identify Drug Targets: A multi-omics approach can reveal which proteins and metabolic pathways are directly perturbed by the compound, helping to identify its primary targets and off-target effects. metwarebio.com

Elucidate Mechanisms of Action: Observing the downstream consequences of target engagement at both the protein and metabolite level provides a comprehensive picture of how the drug achieves its therapeutic effect. frontiersin.org

Discover Biomarkers: Combined protein and metabolite signatures can serve as highly specific biomarkers to distinguish disease states or predict patient response to a drug. nih.gov

For example, a study on a derivative of this compound could involve treating a cancer cell line and using mass spectrometry to quantify changes in thousands of proteins and metabolites. This could reveal a previously unknown inhibitory effect on a key metabolic pathway essential for cancer cell survival. nih.gov

Table 2: Conceptual Multi-Omics Data from a Hypothetical Study

| Pathway | Key Proteins (Proteomics) | Key Metabolites (Metabolomics) | Implied Mechanism of Action |

|---|---|---|---|

| Glycolysis | Hexokinase 2 (Down-regulated) | Glucose-6-Phosphate (Decreased) | Inhibition of cellular energy production |

| Fatty Acid Synthesis | Fatty Acid Synthase (Down-regulated) | Palmitate (Decreased) | Disruption of membrane biosynthesis |

| Apoptosis Signaling | Caspase-3 (Up-regulated) | Cytochrome c (Increased in cytosol) | Induction of programmed cell death |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-synthesize-test cycle. researchgate.net For a scaffold like this compound, these computational tools can be applied to optimize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Key applications include:

Predictive Modeling: ML algorithms, such as artificial neural networks (ANNs) or support vector machines (SVMs), can be trained on experimental data from a library of synthesized derivatives. These models can then predict the structure-activity relationship (SAR), identifying which chemical modifications are most likely to improve biological activity. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Reaction Optimization: ML can also be used to optimize the synthetic routes themselves, predicting the best reaction conditions (temperature, solvent, catalyst) to maximize yield and purity, thereby reducing the cost and time of chemical synthesis. nih.gov

By integrating AI/ML, researchers can more intelligently navigate the vast chemical space of possible derivatives, focusing laboratory resources on synthesizing only the most promising candidates.

Investigation of Multi-Target Ligands Based on the Piperazine Scaffold

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. researchgate.net This has driven interest in the development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. The piperazine scaffold is an ideal starting point for creating MTDLs due to its chemical versatility, which allows for the attachment of different pharmacophoric groups at its two nitrogen atoms. researchgate.net

Future research on this compound should explore its use as a central scaffold for novel MTDLs. For example, in the context of Alzheimer's disease, one nitrogen of the piperazine ring could be attached to the phenoxyphenyl group (to maintain its core structure), while the other nitrogen could be functionalized with a moiety known to inhibit an enzyme like cholinesterase or BACE-1. researchgate.net This approach has been successfully demonstrated with piperazine-containing chalcones designed to simultaneously inhibit monoamine oxidases (MAOs), cholinesterases, and BACE-1. researchgate.net

This strategy allows for the creation of compounds that can modulate multiple disease-relevant pathways, potentially leading to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-Hydroxyphenyl)piperazine |

| Aripiprazole |

| Avapritinib |

| Cariprazine |

| Ciprofloxacin (B1669076) |

| Haloperidol |

| Imatinib |

| Infigratinib |

| Itraconazole |

| Kojic acid |

| Lumateperone |

| Maralixibat |

| Palbociclib |

| Piribedil |

| Ribociclib |

| Sildenafil |

| Vilazodone |

Q & A

Q. What are the established synthetic routes for 1-(4-Phenoxyphenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoic acids and piperazine intermediates. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with reaction parameters optimized at room temperature in dichloromethane or ethanol solvents . Key optimization factors include:

- Catalyst selection : EDC/HOAt systems improve coupling efficiency.

- Solvent polarity : Polar aprotic solvents enhance reactivity.

- Reaction time : 12–24 hours for complete conversion.

Yield optimization (up to 92%) is achieved by controlling stoichiometry and purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- X-ray crystallography : Resolves hydrogen bonding (e.g., C–H⋯O interactions in 1-(2-fluorobenzoyl) derivatives) and disorder in halogen-substituted analogs .

- Melting point analysis : Sharp melting ranges (e.g., 153–154°C for bromophenyl derivatives) indicate purity .

- TLC monitoring : R values (e.g., 0.39–0.44) guide purification .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity and supramolecular assembly of this compound analogs?

Substituent effects are critical for structure-activity relationships (SAR):

- Electron-withdrawing groups (e.g., Br, Cl): Enhance cytotoxicity (e.g., IC values <10 μM in cancer cell lines) by increasing electrophilicity .

- Hydrogen-bond donors (e.g., -OH): Promote supramolecular assembly via O–H⋯O interactions, as seen in 1-(2-hydroxybenzoyl) derivatives .

- Halogen positioning : Ortho-substituted halogens induce π-stacking interactions, improving stability in crystal lattices .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?

Discrepancies in bioactivity data (e.g., IC variability) arise from:

- Assay conditions : Differences in cell lines (e.g., L1210 vs. HeLa) or enzyme sources (e.g., hCA I vs. hCA II) .

- Solubility factors : Use of DMSO vs. aqueous buffers affects compound availability .

- Metabolic stability : Hepatic microsome studies identify degradation pathways (e.g., CYP450-mediated oxidation) .

Standardized protocols for cytotoxicity assays (MTT/PrestoBlue) and enzyme inhibition (fluorometric vs. colorimetric) are recommended .

Q. What computational strategies are effective for predicting the binding modes of this compound derivatives to biological targets?

In silico approaches include:

- Molecular docking : Using crystal structures (e.g., PDB ID 4QVR) to model interactions with serotonin or dopamine transporters .

- QSAR modeling : Correlating substituent descriptors (Hammett σ, LogP) with activity .

- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories .

Validation via experimental IC and K values is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.